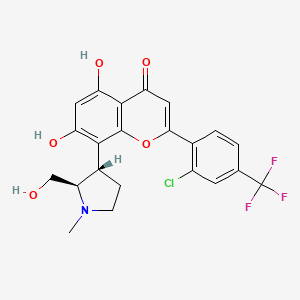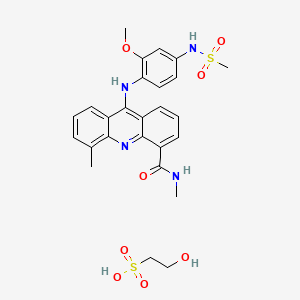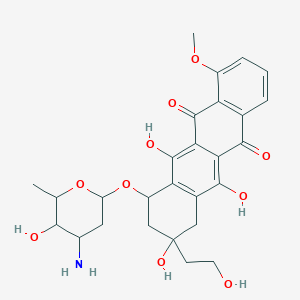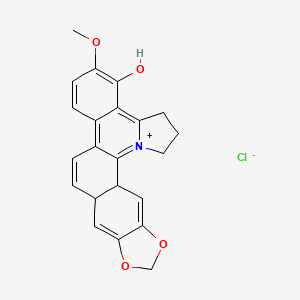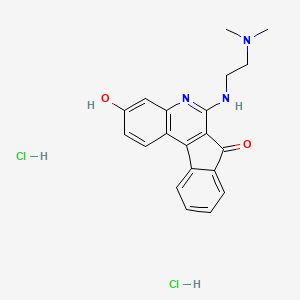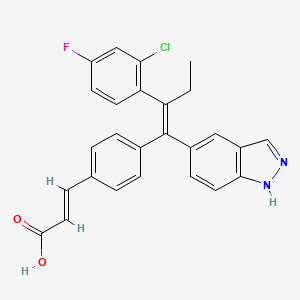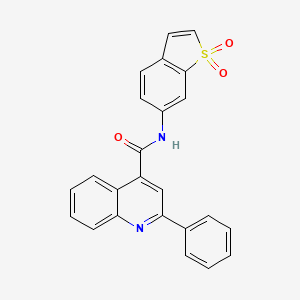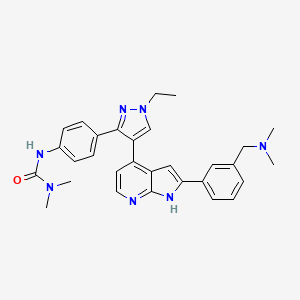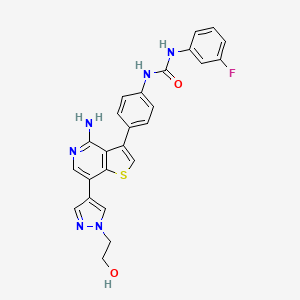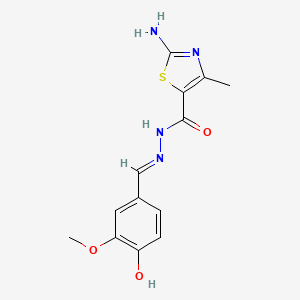
CEP-33779
Overview
Description
- JAK2 plays a crucial role in cytokine signaling pathways, including those involving interleukin-6 (IL-6) and erythropoietin (EPO). Dysregulation of JAK2 is associated with various diseases, making it an attractive therapeutic target.
CEP-33779: is an orally bioavailable compound designed to inhibit Janus kinase 2 (JAK2).
Mechanism of Action
- NF-κB Regulation : By inhibiting STAT3 activation, CEP-33779 indirectly reduces nuclear pool STAT3, resulting in suppressed NF-κB activation . NF-κB is a transcription factor involved in inflammation and cell survival.
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes: The synthetic route for CEP-33779 involves several steps, starting from readily available precursors. Unfortunately, specific details on the synthetic pathway are not widely disclosed in the literature.
Reaction Conditions: While exact conditions remain proprietary, researchers have successfully synthesized this compound in the lab.
Chemical Reactions Analysis
Reactivity: CEP-33779 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific examples are not publicly available.
Common Reagents and Conditions: These would depend on the specific reactions involved, but typical reagents might include oxidants, reducing agents, and nucleophiles.
Major Products: The primary products formed during these reactions are not explicitly documented.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds: While this compound is unique, other JAK inhibitors (such as ruxolitinib and tofacitinib) share some similarities in targeting JAK family members.
Properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)phenyl]-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKSQIFOZZIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720926 | |
| Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257704-57-6 | |
| Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


